An In-depth Technical Guide to 2,6-Dimethoxypyridine-3-carboxaldehyde
An In-depth Technical Guide to 2,6-Dimethoxypyridine-3-carboxaldehyde
CAS Number: 58819-72-0
This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridine-3-carboxaldehyde, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
2,6-Dimethoxypyridine-3-carboxaldehyde is a substituted pyridine derivative characterized by the presence of two methoxy groups and an aldehyde functional group. These features make it a versatile building block in the synthesis of more complex heterocyclic compounds.[1]
Table 1: Physicochemical Properties of 2,6-Dimethoxypyridine-3-carboxaldehyde
| Property | Value | Reference |
| CAS Number | 58819-72-0 | [2][3] |
| Molecular Formula | C₈H₉NO₃ | [2][3] |
| Molecular Weight | 167.16 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 68-72 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [1] |
| SMILES | COc1ccc(C=O)c(OC)n1 | [3] |
| InChI | 1S/C8H9NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-5H,1-2H3 | [3] |
Synthesis and Experimental Protocols
A plausible synthetic approach, adapted from the synthesis of a structurally related compound, 2-bromo-4-methoxypyridine-3-carboxaldehyde, is outlined below.[4] This proposed workflow serves as a foundational methodology that can be optimized for the target molecule.
Experimental Workflow: Proposed Synthesis of 2,6-Dimethoxypyridine-3-carboxaldehyde
Caption: Proposed synthetic workflow for 2,6-Dimethoxypyridine-3-carboxaldehyde.
Detailed Hypothetical Protocol:
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-dimethoxypyridine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium tetramethylpiperidide (LTMP), in an appropriate solvent is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete metalation at the 3-position.
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Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for a period before being gradually warmed to room temperature.
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Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2,6-Dimethoxypyridine-3-carboxaldehyde.
Spectroscopic Data
While a complete set of spectroscopic data for 2,6-Dimethoxypyridine-3-carboxaldehyde is not available in the provided search results, the following table summarizes the expected characteristic signals based on the analysis of structurally similar pyridine derivatives.
Table 2: Predicted Spectroscopic Data for 2,6-Dimethoxypyridine-3-carboxaldehyde
| Technique | Expected Signals |
| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the region of 9.5-10.5 ppm. - Two singlets for the two methoxy groups (OCH₃) around 3.8-4.2 ppm. - Two doublets for the aromatic protons on the pyridine ring. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) of the aldehyde group in the downfield region (185-195 ppm). - Signals for the carbon atoms of the pyridine ring, with those attached to the methoxy groups appearing at higher chemical shifts. - Signals for the methoxy carbons around 55-60 ppm. |
| IR (cm⁻¹) | - A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic and methoxy groups. - C-O stretching vibrations for the methoxy groups. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 167.16. - Fragmentation patterns characteristic of the loss of a proton, a methoxy group, or the entire aldehyde group. |
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents. The presence of the aldehyde and methoxy functional groups on the 2,6-Dimethoxypyridine-3-carboxaldehyde core makes it a valuable intermediate for the synthesis of various bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) ligands.
Logical Relationship: From Intermediate to Bioactive Compound
Caption: Synthetic utility of the core compound in generating diverse molecular scaffolds.
While specific examples of drugs synthesized directly from 2,6-Dimethoxypyridine-3-carboxaldehyde were not identified in the provided search results, its structural motifs are present in various kinase inhibitors. The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases, and the substituents can be modified to achieve potency and selectivity.
Signaling Pathway Context: Potential Role in Kinase Inhibition
Given the prevalence of pyridine-based scaffolds in kinase inhibitors, it is plausible that derivatives of 2,6-Dimethoxypyridine-3-carboxaldehyde could be designed to target specific kinases involved in cellular signaling pathways implicated in diseases such as cancer.
Caption: Potential inhibitory action on a generic kinase signaling pathway.
Conclusion
2,6-Dimethoxypyridine-3-carboxaldehyde is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its structural features provide a versatile platform for the generation of diverse molecular architectures targeting key biological pathways. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications in drug discovery, serving as a valuable resource for researchers in the field. Further experimental validation of the proposed synthesis and exploration of its utility in targeted drug design are warranted.
